molecular formula C10H9NO3S B10787630 (+)-(R)-Dihydroaeruginoic Acid

(+)-(R)-Dihydroaeruginoic Acid

Cat. No.: B10787630
M. Wt: 223.25 g/mol
InChI Key: CECDPVOEINSAQG-ZETCQYMHSA-N
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Description

(+)-®-Dihydroaeruginoic Acid is a chiral organic compound known for its unique stereochemistry and biological activity It is a derivative of aeruginoic acid, which is produced by certain strains of Pseudomonas aeruginosa

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-®-Dihydroaeruginoic Acid typically involves several steps, starting from readily available precursors. One common method includes the reduction of aeruginoic acid using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under controlled temperature and pressure to achieve the reduction.

Industrial Production Methods

Industrial production of (+)-®-Dihydroaeruginoic Acid may involve biotechnological approaches, such as the fermentation of genetically engineered strains of Pseudomonas aeruginosa. These strains are optimized to produce higher yields of the compound, which is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-®-Dihydroaeruginoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: As mentioned earlier, the reduction of aeruginoic acid leads to the formation of (+)-®-Dihydroaeruginoic Acid.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas and palladium catalysts are typically used.

    Substitution: Reagents such as alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.

Major Products Formed

Scientific Research Applications

(+)-®-Dihydroaeruginoic Acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in microbial metabolism and its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-®-Dihydroaeruginoic Acid involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit certain enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cell wall synthesis or protein synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Aeruginoic Acid: The parent compound from which (+)-®-Dihydroaeruginoic Acid is derived.

    Dihydroaeruginoic Acid: The non-chiral form of the compound.

    Other Chiral Acids: Compounds such as (+)-Lactic Acid and (-)-Malic Acid, which also exhibit chirality and biological activity.

Uniqueness

(+)-®-Dihydroaeruginoic Acid is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its non-chiral or differently chiral counterparts. Its potential as an antimicrobial agent and its role as a chiral building block in synthetic chemistry further highlight its uniqueness.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1

InChI Key

CECDPVOEINSAQG-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](N=C(S1)C2=CC=CC=C2O)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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